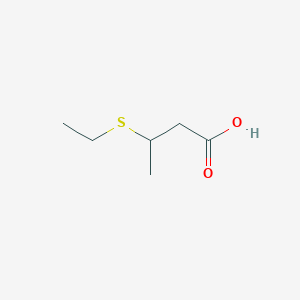

3-(Ethylsulfanyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfur-containing compounds can involve multiple steps, including reactions with chlorosulfonic acid in chloroform, as demonstrated in the preparation of sulfuric acid esters, which serve as catalysts for various reactions (Niknam & Saberi, 2009). Moreover, the synthesis of N-tert-butanesulfinyl imines showcases another approach to generating sulfur-containing compounds, offering versatile intermediates for the asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

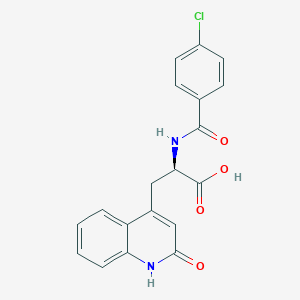

The molecular structure of sulfur-containing organic compounds often involves diverse functional groups that can significantly affect their chemical behavior and applications. For example, the study on 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes explores the structural aspects of such compounds, highlighting their potential for antimicrobial and enzyme inhibition activities (Danish et al., 2021).

Chemical Reactions and Properties

Sulfur-containing compounds participate in a variety of chemical reactions, such as the Diels-Alder reaction, which showcases the reactivity of these compounds in forming complex molecular architectures (Adams et al., 1998). Furthermore, the synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate highlights the role of sulfur-containing compounds in the formation of hydrazone derivatives, which are important in various synthetic applications (Farghaly & Gomha, 2012).

Aplicaciones Científicas De Investigación

-

Biofuel Production

- Field : Biochemical Engineering

- Application : Butanol, a derivative of butanoic acid, is gaining attention as an alternative renewable fuel . It’s produced from lignocellulosic biomass through acetone–butanol–ethanol (ABE) fermentation .

- Method : The process involves pretreatment and hydrolysis of hemicellulose and cellulose during ABE fermentation . Challenges include low concentrations of fermentation sugars, inhibitors, detoxification, and carbon catabolite repression .

- Results : Despite challenges, key process improvements are being researched to make butanol fermentation more profitable and commercially viable .

-

Butyrate Production

- Field : Microbiology and Biotechnology

- Application : Butyric acid, a short-chain volatile fatty acid, has broad applications in the chemical industry . It’s used in animal feeds, cosmetics, foods, and pharmaceuticals .

- Method : Clostridium tyrobutyricum, a bacterium, has been engineered to overexpress a heterologous alcohol/aldehyde dehydrogenase, which converts butyryl-CoA to n-butanol .

- Results : The engineered C. tyrobutyricum produced n-butanol at a high yield of >0.30 g/g and titer of >20 g/L in glucose fermentation .

-

Poultry Production

- Field : Animal Health Research

- Application : Butyric acid is used in poultry production to improve gut health, performance, nutrient utilization, egg quality, and prevent osteoporosis .

- Method : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

- Cellulose Acetate Butyrate (CAB) Production

- Field : Chemical Industry

- Application : Butyric acid is used in the preparation of various butyrate esters . It’s used to produce Cellulose Acetate Butyrate (CAB) , which is used in a wide variety of tools, paints, and coatings .

- Method : The specific methods of application are not detailed in the source .

- Results : CAB is more resistant to degradation than cellulose acetate .

-

Food Industry

- Field : Food Science

- Application : Butyric acid is a short-chain volatile fatty acid with broad applications in the food industry . It is currently produced primarily by chemical synthesis from petroleum-based feedstocks .

- Method : The specific methods of application are not detailed in the source .

- Results : There is a high demand for biobased butyric acid as a natural ingredient for use in foods .

-

Pharmaceuticals

- Field : Pharmaceutical Industry

- Application : Butyric acid is used in the pharmaceutical industry . It is currently produced primarily by chemical synthesis from petroleum-based feedstocks .

- Method : The specific methods of application are not detailed in the source .

- Results : There is a high demand for biobased butyric acid as a natural ingredient for use in pharmaceuticals .

Safety And Hazards

The safety data sheet for a similar compound, butyric acid, indicates that it is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to handle 3-(Ethylsulfanyl)butanoic acid with care, using appropriate safety measures.

Propiedades

IUPAC Name |

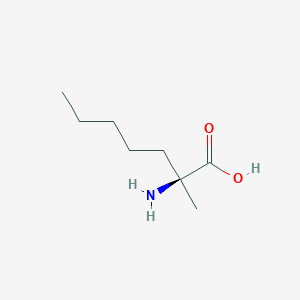

3-ethylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGRPLJFXVZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310507 |

Source

|

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylsulfanyl)butanoic acid | |

CAS RN |

89534-40-7 |

Source

|

| Record name | NSC227914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.